Phenol, 4,4'-oxybis[2-nitro-

Description

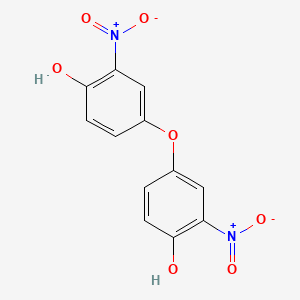

Structure

3D Structure

Properties

CAS No. |

47169-38-0 |

|---|---|

Molecular Formula |

C12H8N2O7 |

Molecular Weight |

292.2 g/mol |

IUPAC Name |

4-(4-hydroxy-3-nitrophenoxy)-2-nitrophenol |

InChI |

InChI=1S/C12H8N2O7/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H |

InChI Key |

HDGNWRGKJBDMRZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 4,4 Oxybis 2 Nitro

Direct Synthetic Pathways

Direct synthetic routes offer a more straightforward approach to obtaining the target molecule, often involving fewer steps. Key among these are the regioselective nitration of hydroxylated diphenyl ethers and etherification strategies employing nitro-substituted phenols.

Regioselective Nitration of Hydroxylated Diphenyl Ethers

The direct nitration of 4,4'-oxydiphenol serves as a primary method for the synthesis of Phenol (B47542), 4,4'-oxybis[2-nitro-. This electrophilic aromatic substitution reaction aims to introduce nitro groups at the positions ortho to the hydroxyl groups. The reaction is typically carried out using nitrating agents such as dilute nitric acid. wikipedia.orgquora.com The conditions of the reaction, including temperature and the concentration of the nitrating agent, are crucial for achieving the desired regioselectivity and minimizing the formation of unwanted isomers and byproducts. wikipedia.orgoc-praktikum.de For instance, the nitration of phenol with dilute nitric acid at room temperature yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wikipedia.orgquora.com

A related approach involves the nitration of a diphenyl oxalate (B1200264) derivative. This method proceeds by first reacting a phenol derivative with oxalic acid to form a diphenyl oxalate. This intermediate is then nitrated, followed by hydrolysis to yield the desired 4-nitrophenol derivative. google.com This multi-step process within a "direct" pathway can offer better control over the regioselectivity of the nitration. google.com

| Starting Material | Nitrating Agent | Key Conditions | Product |

| 4,4'-Oxydiphenol | Dilute Nitric Acid | Room Temperature | Phenol, 4,4'-oxybis[2-nitro- and isomers |

| Phenol Derivative | Oxalic Acid, then Nitrating Agent | Multi-step | 4-Nitrophenol derivative |

Etherification Strategies Utilizing Nitro-Substituted Phenols

Etherification strategies, particularly the Ullmann condensation, provide another direct route to Phenol, 4,4'-oxybis[2-nitro-. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In this context, a nitro-substituted aryl halide can be reacted with a nitrophenoxide. The presence of electron-withdrawing groups, such as the nitro group, on the aryl halide can activate it towards nucleophilic aromatic substitution, facilitating the reaction. wikipedia.org

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts with ligands, which can improve reaction efficiency and allow for milder conditions. wikipedia.orgorganic-chemistry.org A typical example is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol using a copper catalyst. wikipedia.org

Multi-step Synthetic Sequences

Multi-step syntheses offer greater control and flexibility in constructing complex molecules like Phenol, 4,4'-oxybis[2-nitro-. These sequences often involve the strategic manipulation of functional groups and the optimization of reaction conditions to achieve high yields and purity. rsc.orgyoutube.comflinders.edu.aulibretexts.org

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to multi-step organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.meimperial.ac.ukscribd.com In the context of synthesizing Phenol, 4,4'-oxybis[2-nitro-, FGIs can be employed to introduce the nitro groups or to modify other parts of the molecule to facilitate the key bond-forming steps. youtube.comyoutube.com

For example, a synthesis might start with a precursor molecule that is easier to couple, and the nitro groups are introduced at a later stage through nitration. Conversely, a starting material might already contain nitro groups, and other functional groups are manipulated to build the diaryl ether structure. imperial.ac.uk This could involve reactions such as the reduction of a nitro group to an amine, which can then be used to direct further substitutions before being converted back to a nitro group if necessary. youtube.com The ability to strategically sequence these transformations is a hallmark of complex organic synthesis. youtube.comflinders.edu.aulibretexts.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and success of synthesizing Phenol, 4,4'-oxybis[2-nitro- heavily rely on the optimization of reaction conditions and the selection of appropriate catalyst systems. tsu.rumdpi.comresearchgate.net For instance, in Ullmann-type etherifications, the choice of copper catalyst, ligand, base, and solvent can significantly impact the reaction yield and rate. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Research has explored various ligands and copper sources to develop more active and versatile catalytic systems that can function under milder conditions. organic-chemistry.orgnih.gov

Similarly, in nitration reactions, controlling the temperature, reaction time, and the ratio of reactants is crucial to maximize the yield of the desired product and minimize the formation of by-products. researchgate.net Studies have investigated the use of different nitrating agents and catalysts to improve the selectivity and efficiency of the nitration process. researchgate.net For example, the use of ferric nitrate (B79036) as a catalyst in the nitration of 2-ethoxyphenol (B1204887) has been shown to be an effective method. researchgate.net

The following table summarizes different catalytic approaches for related reactions, highlighting the ongoing efforts to improve synthetic methodologies.

| Reaction Type | Catalyst System | Key Advantages |

| Reduction of 4-Nitrophenol | CeO2/g-C3N4/Ag | High efficiency, green synthesis |

| Reduction of 4-Nitrophenol | Ag/FeOx | Magnetically separable, active at room temperature |

| Ullmann Coupling | CuI with ligands | Milder reaction conditions, improved yields |

Emerging Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of nitroaromatic compounds and their derivatives, green chemistry approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

One area of focus is the development of greener catalytic systems for reactions like the reduction of nitrophenols, which is a related transformation. nih.govnih.gov For example, the use of catalysts based on nanoparticles of less expensive metals like copper and silver, supported on materials like magnetite, offers a more sustainable alternative to precious metal catalysts. mdpi.comnih.gov These catalysts can often be easily recovered and reused. mdpi.com

Electrochemical methods are also being explored as a green alternative for the transformation of nitrophenols. researchgate.net Electrochemical reduction can be a clean and effective method, avoiding the need for strong reducing agents. researchgate.net Furthermore, the use of environmentally benign solvents, such as water or deep eutectic solvents, in reactions like the Ullmann coupling is another significant step towards greener synthesis. nih.govresearchgate.net These approaches aim to minimize the environmental impact associated with the production of important chemical compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Phenol, 4,4 Oxybis 2 Nitro

Electrophilic Aromatic Substitution Reactions of the Nitrated Phenol (B47542) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. leah4sci.com In the case of Phenol, 4,4'-oxybis[2-nitro-, the reactivity of the benzene (B151609) rings is significantly influenced by the attached substituents.

The presence of both nitro (-NO₂) and hydroxyl (-OH) groups on the phenolic rings of Phenol, 4,4'-oxybis[2-nitro- creates a complex electronic environment that dictates the molecule's reactivity towards electrophiles.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group (EWG). wikipedia.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive (-I) and resonance (-R) effects. quora.comminia.edu.eg This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgopenstax.org In fact, a nitro group can make a benzene ring more than 10 million times less reactive than benzene itself. openstax.orglatech.edu

Hydroxyl Group (-OH): Conversely, the hydroxyl group is a powerful activating group. openstax.orglatech.edu It donates electron density to the aromatic ring primarily through a strong resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. quora.com This increases the electron density of the ring, particularly at the ortho and para positions, making it significantly more susceptible to electrophilic attack. quora.comlibretexts.orgchemguide.co.uk An -OH substituent can make the ring 1000 times more reactive than benzene. openstax.orglatech.edu

Ether Linkage (-O-): The ether linkage also acts as an activating group, similar to the hydroxyl group, through the resonance donation of its lone pair electrons to the aromatic rings.

The directing effects of the substituents determine the position of electrophilic attack on the aromatic rings.

Ortho, Para-Directing Groups: The hydroxyl and ether groups are ortho, para-directors. quora.comlibretexts.orgchemguide.co.uk They direct incoming electrophiles to the positions ortho and para to themselves because the resonance structures that arise from attack at these positions are particularly stable. libretexts.org

Meta-Directing Group: The nitro group is a meta-director. wikipedia.orgquora.com It directs incoming electrophiles to the meta position because the ortho and para positions are significantly deactivated by its electron-withdrawing resonance effect. minia.edu.eg

In Phenol, 4,4'-oxybis[2-nitro-, the positions for electrophilic attack are influenced by the combined directing effects of the -OH, -O-, and -NO₂ groups. The hydroxyl group, being a strong activator, will strongly direct incoming electrophiles to its ortho and para positions. However, in this specific molecule, the position para to the hydroxyl group is occupied by the ether linkage. The positions ortho to the hydroxyl group are adjacent to either the nitro group or the ether linkage. The nitro group at the 2-position will deactivate the adjacent positions (1 and 3). Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group, provided these positions are not sterically hindered or electronically deactivated by the nitro group. stackexchange.com For instance, in simpler phenols, nitration with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. libretexts.orgchemguide.co.ukbyjus.com With concentrated nitric acid, multiple substitutions can occur, leading to products like 2,4,6-trinitrophenol (picric acid). libretexts.orgbyjus.com

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The nitro groups in Phenol, 4,4'-oxybis[2-nitro- play a crucial role in facilitating such reactions.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgmasterorganicchemistry.comresearchgate.net The stability of the Meisenheimer complex is key to the reaction's feasibility. Electron-withdrawing groups, especially those at the ortho and para positions relative to the leaving group, are essential for stabilizing the negative charge of this intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com

In the context of Phenol, 4,4'-oxybis[2-nitro-, while it doesn't have a typical leaving group like a halide, the ether linkage itself can potentially be cleaved under harsh conditions with strong nucleophiles. Studies on similar molecules, like 2,4-dinitrodiphenyl ethers, have shown that they can undergo nucleophilic substitution. acs.org For example, 2,4-dinitroanisole (B92663) reacts with various alcohols and aniline (B41778) in the presence of a base, where the methoxy (B1213986) group is displaced. acs.org This suggests that the ether bond in Phenol, 4,4'-oxybis[2-nitro- could potentially be a site for nucleophilic attack, especially given the activating effect of the two nitro groups on each ring.

Spectroscopic and Structural Elucidation of Phenol, 4,4 Oxybis 2 Nitro

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods provides a detailed picture of the molecular structure of Phenol (B47542), 4,4'-oxybis[2-nitro-]. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For Phenol, 4,4'-oxybis[2-nitro-], both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the aromatic region would display a complex set of multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl and ether linkages. For comparison, the aromatic protons in the parent compound, 4,4'-oxybisphenol, appear in a specific range, which would be shifted downfield in the nitrated derivative due to the deshielding effect of the nitro groups. The protons on the benzene (B151609) rings of Phenol, 4,4'-oxybis[2-nitro-] would likely exhibit signals in the range of 7.0-8.5 ppm. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. Carbons attached to the nitro groups would be shifted downfield, while those bonded to the hydroxyl and ether oxygen atoms would also show characteristic shifts. For instance, in 4-nitrophenol (B140041), the carbon bearing the nitro group (C4) appears at approximately 139.42 ppm, and the carbon with the hydroxyl group (C1) is at about 163.74 ppm. researchgate.net The ether linkage in diphenyl ether derivatives also influences the chemical shifts of the ipso-carbons.

A predicted ¹³C NMR data table for Phenol, 4,4'-oxybis[2-nitro-] is presented below, based on data for related compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 160-165 |

| C-2 (C-NO₂) | 138-142 |

| C-3 | 118-122 |

| C-4 (C-O-C) | 150-155 |

| C-5 | 125-130 |

| C-6 | 115-120 |

This table is predictive and based on analogous structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Phenol, 4,4'-oxybis[2-nitro-] is expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and ether (C-O-C) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected to appear around 1500-1540 cm⁻¹ and 1335-1370 cm⁻¹, respectively. acs.org The C-O-C stretching of the diaryl ether linkage would likely be observed in the 1230-1270 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be seen in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds. The symmetric stretching of the nitro group, which is often a strong band in the Raman spectrum, would be a key diagnostic peak. nih.gov Aromatic ring vibrations would also be prominent.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Asymmetric NO₂ Stretch | 1500-1540 | Strong |

| Symmetric NO₂ Stretch | 1335-1370 | Strong |

| C-O-C Stretch (Ether) | 1230-1270 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

This table is predictive and based on general functional group frequencies and data from related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For Phenol, 4,4'-oxybis[2-nitro-], electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would be complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve the cleavage of the ether linkage, as well as the loss of the nitro and hydroxyl groups. The fragmentation of the parent compound, 4,4'-oxybisphenol, shows a prominent molecular ion peak and fragments corresponding to the loss of one of the phenolic rings. acs.org For the nitrated derivative, additional fragments corresponding to the loss of NO₂ (46 amu) and other small neutral molecules would be expected. The fragmentation of aromatic ethers can also proceed through rearrangement reactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Phenol, 4,4'-oxybis[2-nitro-] is expected to be dominated by the electronic transitions of the nitrophenol chromophores. The presence of the nitro groups, which are strong chromophores, will result in absorption bands in the UV and possibly the visible region.

In comparison, 2-nitrophenol (B165410) and 4-nitrophenol show strong absorption bands in the UV region. researchgate.net The ether linkage connecting the two nitrophenol units will likely cause a slight shift in the absorption maxima compared to the individual nitrophenol molecules due to electronic communication between the two aromatic rings. The spectrum of p-nitrobenzyl phenyl ethers has been studied, showing the influence of substituents on the absorption bands. The electronic transitions are expected to be of the π → π* and n → π* types. The π → π* transitions of the aromatic system will be intense, while the n → π* transitions, originating from the lone pairs of the oxygen atoms in the nitro and hydroxyl groups, will be of lower intensity. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

Chromatographic Methods for Compound Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like Phenol, 4,4'-oxybis[2-nitro-]. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated. science-softcon.de Detection would most commonly be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Computational and Theoretical Chemistry Studies of Phenol, 4,4 Oxybis 2 Nitro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Phenol (B47542), 4,4'-oxybis[2-nitro-, these calculations reveal how electron density is distributed across the molecule and determine its stability and ground-state properties.

Research Findings: Density Functional Theory (DFT) is a widely used method for these calculations, with hybrid functionals like B3LYP being particularly common for optimizing molecular geometries and analyzing vibrational spectra of phenolic compounds. nih.gov For higher accuracy in energetic predictions, post-Hartree-Fock methods such as the domain localized pair natural orbitals-coupled cluster singles, doubles, and triples (DLPNO-CCSD(T)) can be employed. nih.gov These methods account for a significant portion of the electron correlation energy. nih.gov

Calculations would typically be performed using a basis set like 6-311++G(d,p), which is robust for phenolic compounds. neliti.com The addition of two electron-withdrawing nitro groups ortho to the hydroxyl groups is expected to significantly influence the electronic properties compared to the parent compound, Phenol, 4,4'-oxybis-. nist.gov The nitro groups pull electron density from the aromatic rings, affecting the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°gas) can also be computed to assess the molecule's thermodynamic stability. chemeo.com

Table 1: Predicted Electronic and Energetic Properties This interactive table shows representative data that would be obtained from quantum chemical calculations on Phenol, 4,4'-oxybis[2-nitro-. Values are illustrative and based on typical results for similar nitro-aromatic compounds.

| Property | Predicted Value | Method | Significance |

| Dipole Moment (μ) | High | DFT/B3LYP | Indicates a high degree of polarity due to asymmetric nitro and hydroxyl groups. |

| Mean Polarizability (α) | High | DFT/B3LYP | Reflects the large, delocalized electron system of the two aromatic rings. |

| HOMO-LUMO Gap | Small | DFT/B3LYP | Suggests higher chemical reactivity and lower kinetic stability compared to the unsubstituted parent ether. |

| Ionization Energy | High | DLPNO-CCSD(T) | The energy required to remove an electron; influenced by the electron-withdrawing nitro groups. nih.gov |

| Electron Affinity | High | DLPNO-CCSD(T) | The energy released when an electron is added; enhanced by the electrophilic nature of the nitro groups. nih.gov |

| Enthalpy of Formation (ΔfH°gas) | Negative | G4 Theory | Indicates the compound is stable relative to its constituent elements. chemeo.com |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of Phenol, 4,4'-oxybis[2-nitro- are crucial for its interactions and properties. Molecular modeling techniques are used to explore its conformational landscape.

Research Findings: The central C-O-C ether linkage allows for considerable rotational freedom of the two nitrophenol rings. The key degrees of freedom are the two dihedral angles defined by the planes of the aromatic rings relative to the central ether oxygen. Additionally, the orientation of the -OH and -NO2 groups relative to the rings must be considered.

Conformational analysis would involve systematically rotating these key dihedral angles and performing geometry optimization for each resulting structure to find local energy minima. DFT methods, such as B3LYP with a suitable basis set, are well-suited for this task. The analysis would likely reveal several stable conformers. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is a critical stabilizing interaction that would heavily favor a specific planar orientation of these groups. This type of interaction is known to be significant in ortho-nitrophenols. rsc.org

Table 2: Key Torsional Angles and Conformational Energy This table illustrates the type of data generated during a conformational analysis of Phenol, 4,4'-oxybis[2-nitro-.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Key Interactions |

| Global Minimum | ~40° | ~40° | 0.00 | Intramolecular H-bonding (OH···O-NO); minimizes steric hindrance. |

| Local Minimum 1 | ~40° | ~-40° | +1.5 | Reduced symmetry, potential steric clash. |

| Transition State | 0° | 0° | +5.0 | Planar arrangement leading to high steric repulsion between rings. |

Computational Elucidation of Reaction Mechanisms

Understanding how Phenol, 4,4'-oxybis[2-nitro- participates in chemical reactions is vital for predicting its stability, degradation pathways, and potential synthesis routes. Computational chemistry allows for the detailed exploration of reaction pathways and transition states. rsc.orgmdpi.com

Research Findings: For a molecule like Phenol, 4,4'-oxybis[2-nitro-, several reaction types could be investigated. One important area is its degradation. For instance, the mechanism of oxidation by hydroxyl (•OH) radicals, a common process in atmospheric and aqueous environments, can be modeled. researchgate.net Calculations would identify the most likely sites for radical attack (e.g., the phenolic hydrogen or the aromatic ring) and map the potential energy surface for subsequent steps, such as hydroxylation or ring-opening. researchgate.net

Another relevant mechanism is photolysis. Ortho-nitrophenols are known to undergo photolysis, initiated by an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, which can lead to the formation of nitrous acid (HONO). rsc.org Computational studies could determine the activation barriers for such processes under simulated solar irradiation. Similarly, the reduction of the nitro groups to amino groups, a common reaction for nitrophenols, can be mechanistically elucidated, identifying intermediates and calculating reaction energetics. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which aids in the identification and characterization of the compound.

Research Findings: The infrared (IR) spectrum is determined by the molecule's vibrational modes. DFT calculations can compute these vibrational frequencies. The results are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. For Phenol, 4,4'-oxybis[2-nitro-, characteristic peaks for O-H stretching (likely broadened and shifted by intramolecular H-bonding), asymmetric and symmetric N-O stretching of the nitro group, C-O-C ether stretching, and various aromatic C-H and C-C vibrations would be predicted.

The electronic or UV-Visible absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of nitro groups and the extended conjugation across the ether linkage would likely result in strong absorptions in the UV or near-visible region.

Table 3: Predicted Characteristic Vibrational Frequencies This table shows predicted IR absorption bands for key functional groups in Phenol, 4,4'-oxybis[2-nitro-.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3400 | Medium, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1520 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 | Strong |

| Ether (C-O-C) | Asymmetric C-O-C Stretch | ~1240 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 750 - 900 | Strong |

Theoretical pKa Determination and Acidity Analysis

The acidity of the phenolic protons (pKa) is a critical parameter that governs the molecule's behavior in solution. Computational methods have become highly accurate in predicting pKa values for phenolic compounds. neliti.com

Research Findings: The pKa of Phenol, 4,4'-oxybis[2-nitro- is expected to be significantly lower (i.e., more acidic) than that of simple phenol (pKa ≈ 10) due to the powerful electron-withdrawing and resonance-stabilizing effects of the two ortho-nitro groups. Computational approaches to determine pKa often involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. nih.govnih.gov

Several protocols exist, including direct methods and those based on thermodynamic cycles. neliti.comnih.gov These calculations require a reliable continuum solvation model, such as the SMD or PCM model, to account for the bulk solvent effects. nih.gov For high accuracy, some methods also incorporate one or more explicit water molecules to model the direct hydrogen-bonding interactions in the first solvation shell of the phenolic proton and the resulting phenoxide anion. nih.gov Studies have shown that for phenols with strong electron-withdrawing groups like -NO2, the inclusion of explicit water molecules can be crucial for obtaining accurate results. nih.gov By correlating the calculated ΔG values with experimental pKa values for a training set of known phenols, highly accurate predictions with mean absolute errors as low as 0.26 pKa units can be achieved. nih.gov

Table 4: Comparison of Theoretical pKa Prediction Models for Phenols This interactive table outlines common computational models for pKa prediction and their typical performance for phenolic compounds.

| Computational Model | Solvation Method | Explicit Waters | Typical Mean Absolute Error (pKa units) | Reference |

| B3LYP/6-311++G(d,p) | PCM (Direct method with reference) | 0 | 1.74 | neliti.com |

| M06-2X/6-311++G(d,p) | PCM (With statistical correction) | 0 | 0.14 - 0.27 | neliti.comnih.gov |

| B3LYP/6-311++G(d,p) | SMD (Direct method) | 3 | 0.45 | nih.gov |

| CAM-B3LYP/6-311+G(d,p) | SMD | 2 | 0.37 | nih.gov |

Research on Derivatives and Analogues of Phenol, 4,4 Oxybis 2 Nitro

Synthesis and Characterization of Related Nitrated Phenolic Ethers

The synthesis of nitrated phenolic ethers, including derivatives of Phenol (B47542), 4,4'-oxybis[2-nitro-, often involves the nitration of a parent phenol or phenolic ether. The direct nitration of phenols can yield a mixture of isomers, and various methods have been developed to control the regioselectivity of this reaction. google.compaspk.org For instance, the nitration of phenol with dilute nitric acid typically produces a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wikipedia.orgkajay-remedies.com The specific conditions of the nitration reaction, such as the concentration of nitric acid, temperature, and reaction time, can be adjusted to optimize the yield of the desired isomer. paspk.org

One approach to achieve selective nitration involves the use of a protecting group. For example, a phenol can be reacted with oxalic acid to form a diphenyl oxalate (B1200264) derivative. Subsequent nitration of this intermediate followed by hydrolysis can yield 4-nitrophenol derivatives with high selectivity. google.com Another method employs ferric nitrate (B79036) as a catalyst for the nitration of 2-ethoxyphenol (B1204887), resulting in the formation of 2-ethoxy-4-nitrophenol. researchgate.net

The characterization of these nitrated phenolic ethers relies on standard analytical techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the nitro (NO₂) and ether (C-O-C) groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and the position of the nitro groups on the aromatic rings. Melting point analysis is a common method to assess the purity of the synthesized compounds. researchgate.netscholarsresearchlibrary.com

The position of the nitro group significantly influences the properties of the resulting phenolic ether. For example, 2-nitrophenol and 4-nitrophenol exhibit different chemical behaviors and physical properties due to the different spatial arrangements of the nitro and hydroxyl groups. kajay-remedies.com These differences extend to their derivatives, impacting their reactivity and potential applications.

Table 1: Examples of Nitrated Phenolic Ethers and Their Synthesis

| Compound Name | Starting Material | Nitrating Agent/Method | Key Findings |

| 2-Nitrophenol | Phenol | Dilute Nitric Acid | Produces a mixture of ortho and para isomers. wikipedia.orgkajay-remedies.com |

| 4-Nitrophenol | Phenol | Dilute Nitric Acid | Produces a mixture of ortho and para isomers. wikipedia.orgkajay-remedies.com |

| 4-Nitrophenol Derivatives | Phenol Derivatives | Oxalic acid protection followed by nitration and hydrolysis | High selectivity for the 4-nitro isomer. google.com |

| 2-Ethoxy-4-nitrophenol | 2-Ethoxyphenol | Ferric Nitrate | Optimized synthesis with a yield of 55.48%. researchgate.net |

| 2,6-Dibromo-4-nitrophenol | p-Nitrophenol | Bromine in glacial acetic acid | Yields a nearly colorless product with a melting point of 138–140°C. orgsyn.org |

Aminated Derivatives and Their Role as Precursors in Organic Synthesis

The reduction of the nitro groups in Phenol, 4,4'-oxybis[2-nitro- and its analogues leads to the formation of aminated derivatives, specifically diamines. These diamines are highly valuable as monomers and precursors in various organic syntheses, particularly for the production of high-performance polymers like polyimides. nih.govresearchgate.net

The conversion of dinitro compounds to diamines is typically achieved through catalytic hydrogenation or chemical reduction. For instance, the reduction of a dinitro intermediate using hydrazine (B178648) and a palladium on carbon (Pd/C) catalyst is a common method for synthesizing optically active diamines. researchgate.net Another established procedure involves the partial reduction of dinitrophenols. For example, 2-amino-4-nitrophenol (B125904) can be synthesized by the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide. orgsyn.org The reduction of 4-carbomethoxy-2-nitrophenol to 4-carbomethoxy-2-aminophenol can be accomplished using sodium dithionite (B78146) in boiling alcohol. scholarsresearchlibrary.com

These resulting aminated derivatives serve as crucial building blocks. Diamines, in particular, are essential monomers for the synthesis of polyamides and polyimides. nih.gov The structure of the diamine monomer significantly influences the properties of the final polymer. For example, the incorporation of bulky or flexible groups into the diamine backbone can alter the polymer's solubility, thermal stability, and mechanical properties. nih.gov

Table 2: Synthesis of Aminated Derivatives from Nitrated Precursors

| Aminated Derivative | Nitrated Precursor | Reduction Method | Application |

| Optically Active Diamine | Dinitro intermediate | Hydrazine-Pd/C | Synthesis of optically active polyimides. researchgate.net |

| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol | Sodium Sulfide | Intermediate in organic synthesis. orgsyn.org |

| 4-Carbomethoxy-2-aminophenol | 4-Carbomethoxy-2-nitrophenol | Sodium Dithionite | Synthesis of benzoxazole (B165842) derivatives. scholarsresearchlibrary.com |

| Diamine Monomers | Dinitro compounds | Catalytic Hydrogenation | Precursors for polyamides and polyimides. nih.gov |

Exploration as Monomers or Precursors for Advanced Polymeric Materials Research

Derivatives of Phenol, 4,4'-oxybis[2-nitro-, particularly the corresponding diamines obtained after reduction, are extensively explored as monomers for the synthesis of advanced polymeric materials, most notably poly(ether imide)s (PEIs). researchgate.netmurraystate.edu PEIs are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netwikipedia.org

The synthesis of PEIs typically involves a polycondensation reaction between a diamine and a dianhydride. vt.edu The properties of the resulting PEI are highly dependent on the chemical structures of both the diamine and the dianhydride monomers. murraystate.edu By strategically designing the diamine monomer derived from Phenol, 4,4'-oxybis[2-nitro- and its analogues, researchers can tailor the properties of the final polymer. For example, incorporating bulky side groups into the diamine can increase the polymer's free volume, leading to a lower dielectric constant, a desirable property for applications in microelectronics. nih.gov Similarly, the introduction of flexible ether linkages can enhance the processability of the polymer. murraystate.edu

Research has shown that polyimides derived from diamines containing ether linkages exhibit good solubility in organic solvents and possess high thermal stability, with glass transition temperatures often exceeding 200°C. researchgate.net Furthermore, the incorporation of specific structural elements can lead to polymers with low dielectric constants and other desirable characteristics for advanced applications. nih.gov The use of aliphatic or polyalicyclic monomers in polyimide synthesis can also lead to materials with improved optical transparency and lower dielectric constants. researchgate.net

Table 3: Poly(ether imide)s Derived from Related Monomers

| Diamine Monomer | Dianhydride Monomer | Resulting Polymer | Key Properties |

| Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone | Various Dianhydrides | Polyetherimide | Low dielectric constant (2.4–2.7), high thermal stability (Tg > 259 °C). nih.gov |

| 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | Commercial Dianhydrides | Polyimide | High thermal stability (TGA > 410 °C), high tensile strength (up to 130 MPa). researchgate.net |

| m-Phenylenediamine | 2,2-bis[4-(3,4-dicarboxyphenoxy) phenyl] propane (B168953) dianhydride (BPADA) | Poly(ether imide) | High glass transition temperature, outstanding mechanical properties. researchgate.net |

| Various Aromatic Diamines | 1,2,4,5-Cyclohexanetetracarboxylic dianhydride | Semi-aromatic Polyimides | Excellent solubility, high thermal stabilities, good mechanical properties, improved optical transparency. researchgate.net |

Structural Modifications and Their Impact on Chemical Behavior

Structural modifications of Phenol, 4,4'-oxybis[2-nitro- and its derivatives are a key strategy to fine-tune their chemical behavior and physical properties. These modifications can be made to the aromatic rings, the bridging ether linkage, or by altering the number and position of the nitro groups.

The introduction of bulky substituents, such as tert-butyl groups, onto the aromatic rings can significantly impact the properties of the resulting molecules and polymers. nih.gov These bulky groups can hinder close chain packing in polymers, leading to increased free volume and consequently lower dielectric constants. nih.gov

The nature of the linkage between the phenyl rings also plays a crucial role. Replacing the ether linkage with other groups, such as sulfone groups, can alter the thermal stability and mechanical properties of the derived polymers. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Phenol, 4,4 Oxybis 2 Nitro in Research Contexts

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are the cornerstone for the analysis of Phenol (B47542), 4,4'-oxybis[2-nitro- . These methods provide both qualitative and quantitative data, allowing for confident identification and precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For nitrated phenolic compounds, which can be thermally labile, specific considerations are necessary. Analysis of compounds structurally similar to Phenol, 4,4'-oxybis[2-nitro- , such as other nitrophenols or polybrominated diphenyl ethers (PBDEs), often requires a derivatization step to increase volatility and improve chromatographic performance. researchgate.netnih.gov

Derivatization: To make the phenolic groups more amenable to GC analysis, a derivatization agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used. researchgate.netnih.gov This process replaces the acidic proton of the hydroxyl group with a less reactive silyl (B83357) group, creating a more stable and volatile derivative.

GC-MS Parameters:

Injection: A splitless injection mode is typically used to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis. researchgate.net

Column: A low-polarity capillary column, such as a DB-5 type, is often employed for the separation of diphenyl ether-like compounds. nih.gov

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific fragment ions characteristic of the derivatized analyte are monitored. For analogous compounds, a key fragment often corresponds to the loss of the tert-butyl group ([M-57]+) from the derivative. researchgate.net

| Parameter | Typical Setting for Related Compounds |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | MTBSTFA to form TBDMS derivative |

| Injection Mode | Splitless |

| Column | DB-5 or similar non-polar capillary column |

| Detection Mode | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is exceptionally well-suited for analyzing non-volatile or thermally sensitive compounds like Phenol, 4,4'-oxybis[2-nitro- . This method avoids the need for derivatization, simplifying sample preparation.

LC-MS/MS Parameters:

Separation: Reversed-phase (RP) chromatography using a C18 column is the most common approach. chromatographyonline.com A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to improve ionization, is used to achieve separation. sielc.com

Ionization: Electrospray ionization (ESI) is typically used, operating in negative ion mode, which is highly effective for phenolic compounds as they readily deprotonate to form [M-H]- ions.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity. A specific precursor ion (e.g., the [M-H]- ion of the parent compound) is selected and fragmented, and one or more characteristic product ions are monitored. This process minimizes matrix interference and allows for accurate quantification. researchgate.net

| Parameter | Typical Setting for Related Compounds |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sophisticated Sample Preparation and Extraction Methods

The goal of sample preparation is to extract the analyte from its matrix (e.g., water, soil, biological tissue), remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. Polymeric sorbents, such as Lichrolut EN or similar materials, are effective for trapping phenols and nitrophenols from water. chromatographyonline.com The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent like dichloromethane (B109758) or hexane.

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, initially developed for pesticide analysis in food, has been adapted for other contaminants. nih.gov It involves an initial extraction with an organic solvent followed by a "clean-up" step using dispersive solid-phase extraction (d-SPE) to remove interferences like lipids. nih.gov

Electrochemical and Other Advanced Detection Approaches

Electrochemical methods offer a cost-effective, rapid, and highly sensitive alternative for the detection of electroactive compounds like nitrophenols. The nitro groups in Phenol, 4,4'-oxybis[2-nitro- are reducible, making the compound a prime candidate for electrochemical sensing.

The fundamental principle involves measuring the current response resulting from the oxidation or reduction of the analyte at the surface of a modified electrode. The choice of electrode material is critical for enhancing sensitivity and selectivity.

Electrode Modifications:

Carbon-Based Materials: Glassy carbon electrodes (GCE) are often used as the base material. Their surfaces can be modified with nanomaterials like graphene, carbon nanotubes (CNTs), or activated carbon to increase the surface area and improve electron transfer kinetics. osti.gov

Nanoparticles: Incorporating metallic nanoparticles (e.g., gold, silver) into the electrode modifier can have a catalytic effect on the reduction of nitro groups, lowering the potential required and increasing the signal. researchgate.net

Conducting Polymers: Polymers such as polyaniline can be electropolymerized onto the electrode surface, creating a film that can pre-concentrate the analyte and facilitate the electrochemical reaction. researchgate.net

Voltammetric Techniques:

Cyclic Voltammetry (CV): Used to study the redox behavior of the compound.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques used for quantification, as they effectively discriminate against background charging currents, resulting in lower detection limits. osti.gov A linear relationship between the peak current and the concentration of the analyte allows for its quantification.

Q & A

Q. Table 1. Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₆ | |

| Molecular Weight (g/mol) | 318.28 | |

| Density (g/cm³) | 1.425 | |

| Boiling Point (°C) | 440.7 (at 760 mmHg) | |

| Flash Point (°C) | 179.5 | |

| LogP (Partition Coefficient) | 4.286 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal properties (e.g., melting point discrepancies)?

- Methodological Answer : Discrepancies may arise from polymorphs or impurities.

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (e.g., endothermic peaks) across batches.

- Recrystallization : Test solvents (e.g., DMSO, THF) to isolate pure crystalline forms.

- TGA-MS : Monitor decomposition pathways to identify volatile impurities .

Q. How does the ortho-nitro substitution influence electronic properties in coordination polymers?

- Methodological Answer : The electron-withdrawing nitro groups at the 2-position reduce electron density on the phenolic oxygen, altering ligand-metal charge transfer. Studies on analogous oxybis(benzoic acid) ligands show that substituent positioning modulates metal-ligand bond strength and polymer stability. Computational modeling (e.g., DFT) can predict redox potentials and UV-vis absorption spectra for tailored applications .

Q. What strategies optimize the compound’s use as a luminescent MOF linker?

- Methodological Answer : While direct studies are limited, structural analogs suggest:

- Antenna Effect : Nitro groups may quench luminescence; replace with amino groups for enhanced emission.

- Guest Molecule Incorporation : Introduce lanthanide ions (e.g., Eu³⁺) via post-synthetic modification to exploit energy transfer pathways.

- Excimer Analysis : Use fluorescence spectroscopy to assess π-π interactions between aromatic rings .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.